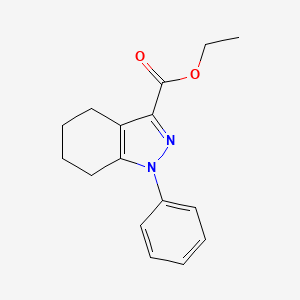

ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C16H18N2O2 . It is a member of the indazole family, which is a group of heterocyclic aromatic organic compounds .

Molecular Structure Analysis

The molecular structure of ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate consists of a phenyl group attached to the 1-position of a tetrahydroindazole ring, and a carboxylate ester group attached to the 3-position . The tetrahydroindazole ring is a seven-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis

Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has a molecular weight of 270.33 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

Novel Compound Synthesis

- Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and its derivatives are explored for their potential in synthesizing novel compounds. For instance, the synthesis of 3-(3-(1-benzyl-1H-indazol-3-yl)phenyl)acrylic acid (21) was investigated for its differentiation and proliferation effects on HL-60 cells, with or without all-trans retinoic acid (ATRA), showing promising results (郭瓊文, 2006).

Antiinflammatory Activity

- A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids synthesized from ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate were investigated for their antiinflammatory activity. The most active compound in this series was found to be 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, showing significant efficacy in the carrageenan edema test (Nagakura et al., 1979).

General Synthesis Applications

- The compound has been used in various general synthesis applications to develop a range of novel structures. For example, it was used in a phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines (Zhu et al., 2003). It was also part of the synthesis process of novel Hsp90 inhibitors, demonstrating its versatility in the creation of various biologically active molecules (Wang Xiao-long, 2011).

Antimicrobial Activity

- The compound was used in the synthesis of novel indazole bearing oxadiazole derivatives, and the antimicrobial activity of these synthesized compounds was extensively studied, showing promising results (Ghelani et al., 2017).

Crystal and Molecular Structure Analysis

- Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been subject to crystal and molecular structure analyses to understand its characteristics and potential applications further. This includes its use in the synthesis of important intermediates in the synthesis of the anticoagulant, apixaban (Wang et al., 2017).

Direcciones Futuras

Indazole compounds have shown a wide range of biological activities, suggesting that they have potential for development into therapeutic agents for various diseases . Therefore, future research could focus on exploring the medicinal properties of ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and related compounds.

Propiedades

IUPAC Name |

ethyl 1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-20-16(19)15-13-10-6-7-11-14(13)18(17-15)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDPYKRWVHJZGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1CCCC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.